molecular formula C12H16Cl2N2O2 B1463340 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 1144037-44-4

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1463340
CAS No.: 1144037-44-4
M. Wt: 291.17 g/mol
InChI Key: XCZLNMCXBSFGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a piperazine-based small molecule characterized by a 4-chlorophenoxy group attached to an ethanone moiety, which is further linked to a piperazine ring in its hydrochloride salt form. This compound is commercially available for research purposes, with catalog listings specifying its use in pharmaceutical and biochemical studies . A patent highlights related 4-chlorophenoxy-containing compounds as ATF4 inhibitors for treating cancer, implying its possible role in oncological research .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2.ClH/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZLNMCXBSFGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144037-44-4
Record name 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of 2-(4-Chlorophenoxy)ethan-1-amine Intermediate

  • Starting from 2-bromoethylamine hydrobromide, nucleophilic substitution with 4-chlorophenol under basic conditions yields 2-(4-chlorophenoxy)ethan-1-amine.
  • The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic displacement.
  • Reaction conditions are optimized to control temperature (usually 50–80°C) and reaction time (several hours) to maximize yield and minimize side products.

Coupling with Piperazine to Form Ethanone Linkage

  • The key step involves acylation of piperazine with 2-(4-chlorophenoxy)acetyl chloride or an equivalent activated carboxylic acid derivative.
  • The acyl chloride is prepared by converting 2-(4-chlorophenoxy)acetic acid with reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Piperazine is reacted with the acyl chloride in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperatures (0–5°C) to control reactivity and avoid over-acylation.
  • The reaction mixture is then allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC) or HPLC.

Formation of Hydrochloride Salt

  • The free base of 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by adding hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
  • This step improves the compound’s stability, crystallinity, and solubility for subsequent handling and storage.

Solvent Selection and Stock Solution Preparation

  • Stock solutions of the hydrochloride salt are prepared by dissolving the compound in solvents like dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers depending on downstream applications.
  • Solubility can be enhanced by mild heating (37°C) and ultrasonic bath treatment to achieve clear solutions.
  • Storage conditions significantly affect compound stability: solutions stored at -80°C remain stable for up to 6 months, while storage at -20°C is recommended for no longer than 1 month to avoid degradation.

Table 1: Stock Solution Preparation Volumes for Different Concentrations

Amount of Compound 1 mM Solution (mL) 5 mM Solution (mL) 10 mM Solution (mL)
1 mg 3.4344 0.6869 0.3434
5 mg 17.1721 3.4344 1.7172
10 mg 34.3442 6.8688 3.4344

Research Findings and Optimization Notes

  • The incorporation of the piperazine ring as a rigid linker reduces the entropic penalty during binding to biological targets, enhancing activity and selectivity.
  • Reaction yields are optimized by controlling stoichiometry and reaction times, with purification typically achieved by recrystallization or chromatographic methods.
  • The hydrochloride salt form is preferred for its enhanced aqueous solubility and ease of formulation in biological assays.
  • Co-solvents such as PEG300, Tween 80, or corn oil are used for in vivo formulations to maintain compound solubility and bioavailability.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Solvent(s) Notes
2-(4-Chlorophenoxy)ethan-1-amine synthesis 2-bromoethylamine + 4-chlorophenol, base DMF, DMSO 50–80°C, several hours
Acyl chloride formation 2-(4-chlorophenoxy)acetic acid + SOCl2 Anhydrous solvent Low temperature, inert atmosphere
Acylation of piperazine Piperazine + acyl chloride DCM, THF 0–5°C initial, then room temperature
Hydrochloride salt formation HCl gas or HCl in ethanol Ethanol, ethyl acetate Enhances stability and solubility
Stock solution preparation Dissolution in DMSO or buffer DMSO, aqueous buffer Heat and ultrasound aid solubility

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride serves as a versatile building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:

  • Oxidation : Can be oxidized to yield ketones or carboxylic acids.
  • Reduction : Capable of being reduced to form alcohols or amines.
  • Substitution Reactions : The chlorophenoxy group can participate in nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential biological activities, particularly its interactions with biological molecules. Research indicates that it may modulate the activity of specific receptors or enzymes, influencing physiological pathways. Notable areas of exploration include:

  • Antimicrobial Activity : Studies suggest potential efficacy against various pathogens.
  • Anticancer Properties : Preliminary research indicates that it may inhibit the growth of cancer cells through specific mechanisms.

Medicine

In medicinal chemistry, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is explored for its therapeutic properties:

  • Lead Compound in Drug Discovery : Its unique structure makes it a candidate for developing new pharmacological agents.
  • Potential Treatment for CNS Disorders : Investigated for effects on cognitive functions and diseases such as Alzheimer's.

Case Studies

Several case studies have highlighted the applications of this compound in various experimental settings:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies assessed the compound's effect on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting mechanisms that warrant further investigation for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences among 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride and analogous compounds:

Compound Name Key Structural Features Therapeutic Application References
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride 4-Chlorophenoxy group, ethanone-piperazine backbone, hydrochloride salt Potential ATF4 inhibition (cancer)
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-ylphenyl substituent on piperazine Not explicitly stated (likely kinase targeting)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl group on piperazine, chloroethyl ketone Antifungal, antibacterial, antipsychotic
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride 2,4-Dichlorophenoxy group (additional Cl substituent) Not explicitly stated (enhanced lipophilicity)
2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one HCl 3-Fluoro-4-methoxybenzyl substituent on piperazine Not stated (CNS or receptor-specific activity)
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride Isopropyl group on piperazine Not stated (structural diversity exploration)

Key Observations :

  • Substituent Effects: The 4-chlorophenoxy group in the target compound may enhance electron-withdrawing properties and lipophilicity compared to phenyl or alkyl-substituted analogs. The dichlorophenoxy variant () likely exhibits greater membrane permeability due to higher hydrophobicity .
  • Salt Forms : Most compounds, including the target, are hydrochloride salts, improving aqueous solubility and stability for pharmacological use .

Therapeutic Potential

  • Target Compound: Patent data associates 4-chlorophenoxy-piperazine derivatives with ATF4 inhibition, suggesting utility in cancer therapy by disrupting stress-response pathways in tumors .
  • 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: Documented in antifungal and antibacterial research, with piperazine scaffolds also linked to antipsychotic activity .
  • Triazole- and Difluorophenyl-Containing Analogs : Complex derivatives (e.g., ) are designed for targeted kinase or protease inhibition, reflecting structural tailoring for specific receptors .

Physical and Crystallographic Properties

  • Crystallinity: The phenylpiperazine derivative () was characterized via X-ray crystallography (R factor = 0.035), revealing a planar ethanone group and chair conformation of the piperazine ring, which may influence solid-state stability .
  • Molecular Weight and Solubility : The target compound (MW ~337.2 g/mol) and its analogs exhibit moderate molecular weights suitable for drug-likeness. Hydrochloride salts enhance water solubility, critical for bioavailability .

Biological Activity

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride, with the CAS number 1144037-44-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The typical reaction conditions include solvents like ethanol or methanol, often requiring catalysts for optimal yields .

PropertyValue
Molecular FormulaC12H16ClN2O2
Molecular Weight291.174 g/mol
IUPAC Name2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
LogP2.219
PSA41.57 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of certain receptors or enzymes, influencing various physiological pathways. The exact mechanisms remain under investigation but suggest potential therapeutic applications in areas such as antimicrobial and anticancer therapies .

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications in the phenyl ring can enhance the antibacterial properties against pathogens such as Chlamydia and Neisseria meningitidis. The presence of electron-withdrawing groups on the aromatic ring has been linked to increased activity .

Antitumor Activity

The compound has been explored for its potential as an antitumor agent. Structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance cytotoxicity against cancer cell lines. For example, compounds with halogen substitutions have demonstrated significant growth inhibition in various cancer models .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, it was found that modifications leading to increased hydrophobicity enhanced the compounds' ability to penetrate bacterial membranes, resulting in improved efficacy against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of several derivatives on human cancer cell lines. The results indicated that compounds similar to 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, suggesting promising potential for further development .

Research Applications

The compound serves as a valuable scaffold in drug discovery, particularly for developing new antimicrobial and anticancer agents. Its versatility allows it to be used in synthesizing more complex molecules, making it a crucial component in medicinal chemistry research .

Q & A

Basic Research Questions

Q. What are the common synthetic protocols for preparing 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A representative protocol involves reacting 1-(4-chlorophenyl)-1H-piperazin-1-yl ethanone with 4-chlorophenoxyacetyl chloride in dichloromethane (DCM) using DIPEA (N,N-diisopropylethylamine) as a base. Stirring at room temperature for 5–24 hours under nitrogen atmosphere is critical for amide bond formation . Monitoring via TLC (e.g., ethyl acetate/hexane 3:7) ensures reaction completion. Post-synthesis, purification via crystallization (e.g., using ethanol/water) achieves >90% purity. Key parameters include stoichiometric ratios (1.5 eq of DIPEA) and anhydrous conditions to avoid hydrolysis .

Q. How is the structural identity of this compound validated in synthetic chemistry research?

  • Methodological Answer : Structural confirmation requires multimodal characterization:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., piperazine N–CH2_2 at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) and carbonyl resonance (C=O at ~170 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl: ~1.74 Å) and dihedral angles between the chlorophenoxy and piperazine moieties, critical for conformational analysis .
  • Elemental analysis : Confirms C, H, N, Cl content within ±0.3% deviation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at −20°C in airtight, light-resistant containers under inert gas (argon). Stability studies show decomposition <5% over 6 months under these conditions. Avoid aqueous buffers (pH <5 or >9 accelerates hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across cell-based vs. enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions. For example, if the compound shows potent tyrosinase inhibition (IC50_{50} = 2 μM) in vitro but weak antimelanogenic activity in cell models, consider:

  • Cellular permeability : Assess logP (calculated ~2.1) and use PAMPA assays to evaluate membrane penetration.
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation.
  • Counter-screening : Test against related enzymes (e.g., acetylcholinesterase) to rule out cross-reactivity .

Q. What computational strategies are effective for predicting the compound’s binding mode to fatty acid synthase (FASN)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using FASN’s crystal structure (PDB: 3TJM) identifies key interactions:

  • Hydrophobic pockets : The chlorophenoxy group aligns with Phe-238 and Leu-263.
  • Hydrogen bonds : Piperazine N–H forms H-bonds with Asp-186.
  • MD simulations : Run 100-ns trajectories (AMBER) to validate binding stability (RMSD <2.0 Å). Validate predictions with mutagenesis (e.g., Asp-187Ala reduces activity by ~80%) .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer :

  • Solvent optimization : Replace DCM with THF or acetonitrile to improve solubility (>50 mg/mL) and reduce toxicity.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (reaction time: 2 h vs. 24 h).
  • Workflow : Employ continuous-flow reactors for controlled mixing and temperature (yield increases from 65% to 85%) .

Q. What in vitro assays are recommended to evaluate its potential as a ClpP protease activator in lung cancer?

  • Methodological Answer :

  • Enzymatic assay : Measure ClpP activation via fluorescent substrate (e.g., FITC-casein degradation at λex_{ex} 485 nm/λem_{em} 535 nm).
  • Cell cycle analysis : Treat A549 lung cancer cells and analyze via flow cytometry (G0/G1 arrest indicates ClpP-mediated proteostasis disruption) .
  • Selectivity profiling : Compare activity against human ClpP vs. bacterial homologs (e.g., S. aureus ClpP) to assess specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.